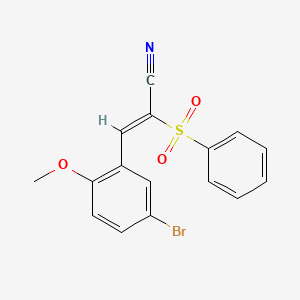

(2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-3-(5-Bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known as 2Z-BMPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an organic compound with a molecular weight of 468.47 g/mol and a melting point of 77-80°C. 2Z-BMPP is a member of the phenylsulfonylprop-2-enenitrile family, which is a group of compounds that have been studied for their potential applications in biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis of Isomerical Pair of (E),(Z)-Mono-sulfones and Bis-sulfones The compound (2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is studied in the context of chemoselective synthesis, where it is treated with various agents to yield a mixture of (E) and (Z) isomers. These isomers are then subjected to bromination and further chemical reactions to obtain different compounds with potential utility in various fields. The study highlights the compound's reactivity and potential applications in synthesizing other chemical compounds through specific reaction pathways (Kumar et al., 2008).

Optical and Supramolecular Characterization The paper "Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size" discusses the optical and supramolecular properties of crystals formed from derivatives of this compound. The study reports on the photoluminescence properties of the crystals, noting that different crystallization conditions can lead to significant differences in their emission spectra. This property could be essential for applications in materials science and optical devices (Percino et al., 2017).

Interaction Studies and Crystal Packing The study on "N⋯π and O⋯π interactions rather than “directed” hydrogen bonding in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates" might provide insights into the interaction dynamics of this compound in a crystal matrix. The paper discusses how specific non-hydrogen bonding interactions, such as N⋯π and O⋯π, contribute to the crystal packing of closely related compounds, suggesting that similar interactions could be significant in the packing and stability of crystals containing this compound (Zhang, Wu, & Zhang, 2011).

Eigenschaften

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGEJYJPCIPMZ-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2578385.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)

![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)

![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)